Part 1: The Core Molecule - Understanding N-Ethyl-3-(ethylamino)propanamide
Part 1: The Core Molecule - Understanding N-Ethyl-3-(ethylamino)propanamide
An In-depth Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of N-Ethyl-3-(ethylamino)propanamide Derivatives
A Foreword for the Researcher: The landscape of drug discovery is one of both deep exploration of known territories and bold ventures into the uncharted. The class of compounds, N-Ethyl-3-(ethylamino)propanamide derivatives, represents a promising, yet underexplored, frontier. While a comprehensive body of literature dedicated solely to this specific scaffold is nascent, the foundational principles of medicinal chemistry and the wealth of knowledge surrounding analogous structures provide a robust framework for its investigation. This guide is constructed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a blend of established synthetic methodologies, predictive pharmacology, and a prospective view on the therapeutic applications of this intriguing class of molecules. As a Senior Application Scientist, the aim is to not only present protocols but to instill a deep understanding of the strategic thinking behind the experimental design, empowering researchers to pioneer the exploration of N-Ethyl-3-(ethylamino)propanamide derivatives.
The scaffold, N-Ethyl-3-(ethylamino)propanamide, is characterized by a flexible propanamide linker connecting an ethylamino group and an N-ethyl amide. This structure offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The inherent flexibility of the propylene chain, coupled with the hydrogen bond donor and acceptor capabilities of the amide and amine functionalities, suggests a high potential for interaction with a variety of biological targets.
Key Structural Features:
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N-ethyl amide: This terminal group can be varied to explore the impact of steric bulk and electronics on target binding.
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Propanamide linker: The three-carbon chain allows for conformational flexibility, which can be crucial for optimal orientation within a binding pocket.
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Ethylamino group: The secondary amine provides a key site for substitution to probe for additional binding interactions and to modulate physicochemical properties such as solubility and basicity.
Part 2: Synthetic Strategies - Building the Derivative Library
The synthesis of N-Ethyl-3-(ethylamino)propanamide derivatives can be approached through several well-established synthetic routes. The choice of a specific pathway will depend on the desired substitutions and the availability of starting materials.
General Approach: Amide Bond Formation
The cornerstone of synthesizing the core scaffold and its derivatives is the formation of the amide bond. Several reliable methods can be employed.
Experimental Protocol: General Amide Coupling
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Reactants:
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3-(Ethylamino)propanoic acid or its ester derivative (e.g., ethyl 3-(ethylamino)propanoate)
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Ethylamine or a desired primary/secondary amine
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Coupling agent (e.g., EDAC, DCC, HATU)
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Base (e.g., DIPEA, TEA)
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Anhydrous solvent (e.g., DMF, DCM)
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Procedure: a. To a solution of 3-(ethylamino)propanoic acid (1 equivalent) in anhydrous DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents). b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. Add the desired amine (1.1 equivalents) to the reaction mixture. d. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
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Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and Dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation by activating the carboxylic acid group. The choice between them can depend on the desired workup procedure, as the urea byproduct of EDAC is water-soluble, simplifying purification.[1]
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Solvent: Anhydrous solvents like DMF and DCM are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
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Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.
Synthesis of the 3-(Ethylamino)propanoic Acid Precursor
A key starting material, 3-(ethylamino)propanoic acid, can be synthesized via a Michael addition reaction.
Experimental Protocol: Michael Addition for Precursor Synthesis
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Reactants:
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Ethyl acrylate
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Ethylamine
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Solvent (e.g., ethanol, water)
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Procedure: a. To a solution of ethylamine in ethanol, add ethyl acrylate dropwise at room temperature. b. Stir the reaction mixture at room temperature for 24-48 hours. c. Monitor the reaction by TLC or GC-MS. d. Once the reaction is complete, remove the solvent under reduced pressure to obtain ethyl 3-(ethylamino)propanoate. e. The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).
Trustworthiness of the Protocol: This method is a well-documented and reliable way to synthesize β-amino esters. The reaction is typically high-yielding and proceeds under mild conditions.[2]
Derivatization Strategies
The N-Ethyl-3-(ethylamino)propanamide scaffold offers three primary points for diversification:
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Position 1 (Amide Nitrogen): Variation of the N-ethyl group can be achieved by using different primary or secondary amines in the amide coupling step.
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Position 2 (Amine Nitrogen): The secondary amine of the ethylamino group can be alkylated or acylated to introduce a wide array of substituents.
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Position 3 (Propane Backbone): Introduction of substituents on the propylene chain would require more complex starting materials but could provide valuable SAR data.
Diagram: Synthetic Workflow for N-Ethyl-3-(ethylamino)propanamide Derivatives
Caption: Synthetic workflow for N-Ethyl-3-(ethylamino)propanamide derivatives.
Part 3: Predicted Pharmacological Profiles and Therapeutic Applications
The pharmacological activities of N-Ethyl-3-(ethylamino)propanamide derivatives can be inferred by examining the activities of structurally similar compounds. Amide-containing molecules are known to exhibit a wide range of biological effects.
Potential Pharmacological Activities:
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Anticonvulsant Activity: Many amide derivatives have been investigated for their potential as anticonvulsant agents. The presence of the amide bond is a common feature in several antiepileptic drugs.[3]
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Anti-inflammatory and Analgesic Effects: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). While the core scaffold of N-Ethyl-3-(ethylamino)propanamide is aliphatic, the introduction of aromatic moieties could lead to compounds with anti-inflammatory and analgesic properties.
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Antimicrobial Activity: Amide derivatives have been associated with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3]
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Anticancer Activity: Numerous propanamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For example, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown promising results.[4]
Potential Therapeutic Applications:
Based on the predicted pharmacological profiles, N-Ethyl-3-(ethylamino)propanamide derivatives could be investigated for the treatment of:
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Epilepsy and other seizure disorders.
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Inflammatory conditions and pain.
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Bacterial and fungal infections.
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Various types of cancer.
Part 4: Structure-Activity Relationship (SAR) - A Predictive Framework
A systematic SAR study is crucial for optimizing the biological activity of the N-Ethyl-3-(ethylamino)propanamide scaffold. The following is a proposed framework for such a study.
Diagram: Key Positions for SAR Exploration
Caption: Key modification points for SAR studies of N-Ethyl-3-(ethylamino)propanamide derivatives.
Hypothetical SAR Insights:
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Position 1 (Amide Substituent):
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Small alkyl groups (e.g., methyl, ethyl): May be optimal for fitting into smaller binding pockets.
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Bulky groups (e.g., benzyl, phenyl): Could enhance binding through hydrophobic or pi-stacking interactions if the target has a suitable pocket. The introduction of substituents on an aromatic ring can further probe electronic effects.
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Position 2 (Amine Substituent):
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Hydrogen bond donors/acceptors: The introduction of groups like hydroxyl or additional amines could lead to new hydrogen bonding interactions with the target, potentially increasing potency.
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Aromatic rings: Could introduce new binding interactions and influence the overall conformation of the molecule.
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Position 3 (Propane Backbone):
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Methyl groups: Adding stereocenters to the backbone can help in understanding the optimal 3D conformation for binding.
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Polar groups (e.g., hydroxyl): Could improve solubility and introduce new hydrogen bonding opportunities.
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Quantitative Data Summary (Hypothetical)
The results of an SAR study would ideally be summarized in a table to allow for easy comparison of the effects of different substituents on biological activity (e.g., IC₅₀ values).
| Compound ID | R¹ (Amide) | R² (Amine) | Biological Activity (IC₅₀, µM) |
| 1 | Ethyl | Ethyl | 10.5 |
| 2a | Methyl | Ethyl | 8.2 |
| 2b | Propyl | Ethyl | 15.1 |
| 3a | Ethyl | Benzyl | 2.3 |
| 3b | Ethyl | 4-Chlorobenzyl | 0.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
Part 5: Conclusion and Future Directions
The N-Ethyl-3-(ethylamino)propanamide scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While direct research on this specific class of derivatives is limited, the established principles of organic synthesis and medicinal chemistry provide a clear path forward for its exploration.
Future research should focus on:
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Synthesis of a diverse library of derivatives: Systematically exploring the chemical space around the core scaffold.
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Broad biological screening: Testing the synthesized compounds against a wide range of biological targets to identify initial hits.
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In-depth SAR studies: Optimizing the potency and selectivity of hit compounds.
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Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds.
By following the principles and protocols outlined in this guide, researchers can effectively embark on the investigation of N-Ethyl-3-(ethylamino)propanamide derivatives, potentially unlocking new avenues for the treatment of a variety of diseases.
References
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- Google Patents. CN106518808B - 3-(N,N-disubstituted amino)
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